molecular formula C10H10O4 B3053886 4,5-dimethylphthalic Acid CAS No. 5680-10-4

4,5-dimethylphthalic Acid

Cat. No. B3053886
CAS RN: 5680-10-4
M. Wt: 194.18 g/mol
InChI Key: FLLRBCSVUAPCKX-UHFFFAOYSA-N
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Description

4,5-Dimethylphthalic Acid is a chemical compound with the molecular formula C10H10O4 . It is used in various fields such as life sciences, organic synthesis, and environmental measurement .


Molecular Structure Analysis

The molecular structure of 4,5-dimethylphthalic Acid consists of 10 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms . The molar mass of the compound is 194.18 .

Scientific Research Applications

Green Chemistry Education

  • Experiment for Organic Chemistry Students : A laboratory exercise for undergraduate organic chemistry students involves studying the bromination of 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid, resulting in 4,5-dimethylphthalic acid. This reaction, using NaBr/H2O2 in an acidic medium, serves as an example of green chemistry in education (Chandrasekhar & Dragojlovic, 2010).

Fluorescence Quenching Studies

  • Intramolecular Fluorescence Quenching : Research on 4,5-dimethylphthalic acid derivatives reveals their application in studying photoinduced electron transfer processes, highlighting their potential as fluorescence quenchers (Griesbeck & Schieffer, 2003).

Molecular Biology and Protein Interactions

  • Studying Protein-Protein Interactions : An amino acid analogue based on 4,5-dimethylphthalic acid shows promise for investigating dynamic protein interactions. The solvatochromic properties of this derivative make it a useful tool in molecular biology (Loving & Imperiali, 2008).

Polymer Science and Photovoltaics

  • Synthesis of Low-Band-Gap Polymers : Research involving derivatives of 4,5-dimethylphthalic acid has led to the development of poly(isothianaphthene) derivatives with potential applications in photovoltaics (Połeć et al., 2003).

Supramolecular Chemistry

  • Hydrogen Bonded Supramolecular Architectures : Studies of hydrogen bonding with 4,5-dimethylphthalic acid derivatives have expanded understanding in the field of supramolecular chemistry, particularly in the formation of organic salts and crystal structures (Jin et al., 2010).

Environmental Chemistry

  • Degradation of Environmental Pollutants : Research on the initial degradation of dimethylphthalate by esterases from Bacillus species indicates the potential use of 4,5-dimethylphthalic acid derivatives in bioremediation and environmental chemistry (Niazi, Prasad, & Karegoudar, 2001).

Crystallography and Solid State Chemistry

  • Proton Migration Studies in Crystal Structures : The study of the crystal structure of a complex involving 4,5-dichlorophthalic acid, a derivative of 4,5-dimethylphthalic acid, contributes to the understanding of proton migration in solid-state chemistry (Parkin, Wozniak, & Wilson, 2007).

Electrochemistry and Water Treatment

  • Electrocatalytic Water Treatment : A study on the indirect cathodic electrocatalytic degradation of dimethylphthalate using iron-substituted heteropolytungstate anion and H2O2 in a neutral aqueous medium showcases an application in water treatment and electrochemistry (Wang, Hua, Li, Tong, & Li, 2008).

Coordination Chemistry and Luminescence

  • Luminescent Lanthanide–Organic Frameworks : Research involving luminescent metal–organic frameworks using 4,5-dimethylphthalic acid derivatives demonstrates applications in coordination chemistry and materials science, particularly in sensing and luminescence studies (Qin et al., 2019).

properties

IUPAC Name

4,5-dimethylphthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-5-3-7(9(11)12)8(10(13)14)4-6(5)2/h3-4H,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLRBCSVUAPCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448033
Record name 1,2-Benzenedicarboxylic acid, 4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dimethylphthalic Acid

CAS RN

5680-10-4
Record name 1,2-Benzenedicarboxylic acid, 4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
C Chandrasekhar, V Dragojlovic - Green Chemistry Letters and …, 2010 - Taylor & Francis
Bromination of an alkene is a typical addition reaction covered in an introductory organic chemistry course and laboratory. In this undergraduate organic chemistry laboratory exercise, …
Number of citations: 3 www.tandfonline.com
G Stapleton, AI White - Journal of the American Pharmaceutical Association …, 1954 - Elsevier
Three new methyl-substituted acridinecarboxylic acids have been synthesized in order to test their activity as possible riboflavin antagonists and also to test their possible suppressive …
Number of citations: 11 www.sciencedirect.com
AK Sharipov, RM Masagutov, SR Rafikov - … of the Academy of Sciences of …, 1982 - Springer
Conclusions A comparative study was carried out for the oxidation of methyl-substituted phthalic and maleic anhydrides and phthalic acids on V 2 O 5 and the effect of structure on the …
Number of citations: 3 link.springer.com
Y Hu, N Li, G Li, A Wang, Y Cong, X Wang, T Zhang - Green Chemistry, 2017 - pubs.rsc.org
Herein, we report an unprecedented and sustainable route to synthesize pyromellitic acid (PMA), a monomer of polyimide, with pinacol and diethyl maleate which can be derived from …
Number of citations: 20 pubs.rsc.org
PC Buxton - Analyst, 1982 - pubs.rsc.org
A previous report described the polarographic analysis of 2-nitro-5,6-dimethylindane-1,3-dione. The polarographic behaviour was characterised by a postulated 4e reduction of the nitro …
Number of citations: 2 pubs.rsc.org
WHP Jun, RAB Tapley - Journal of the Chemical Society, Transactions, 1924 - pubs.rsc.org
… This anhydride gave the fluorescein reaction ; on hydrolysis with dilute sodium hydroxide and then acidification with hydrochloric acid, 4 : 5-dimethylphthalic acid was deposited in …
Number of citations: 1 pubs.rsc.org
LWF Kampschmidt, JP Wibaut - Recueil des Travaux …, 1954 - Wiley Online Library
From a kinetic investigation of the action of ozone on naphthalene and 2,3‐dimethylnaphthalene it appears that in both cases two molecules of ozone are rapidly taken up; the …
Number of citations: 22 onlinelibrary.wiley.com
JH Lv, XY Wei, YH Wang, TM Wang, J Liu, DD Zhang… - RSC …, 2016 - pubs.rsc.org
Ruthenium ion-catalyzed oxidation (RICO) of Yanshan petroleum coke (YPC) was performed to characterize condensed aromatics and heteroatomic species in YPC. The analysis with …
Number of citations: 10 pubs.rsc.org
JT Browne, WF Smyth - Analyst, 1980 - pubs.rsc.org
2-Nitro-5,6-dimethylindane-1,3-dione is a new orally active anti-asthmatic drug and is administered in the form of the monohydrate sodium salt. It possesses three electro-reducible …
Number of citations: 2 pubs.rsc.org
FJ Liu, XY Wei, J Gui, YG Wang, P Li, ZM Zong - Energy & fuels, 2013 - ACS Publications
Xianfeng lignite (XL) was sequentially extracted under ultrasonication at room temperature with petroleum ether, carbon disulfide (CDS), methanol, acetone, and isometric CDS/acetone …
Number of citations: 68 pubs.acs.org

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